N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N2O3/c25-15-3-8-18(9-4-15)28-22(30)13-29-12-20(23(31)14-1-5-16(26)6-2-14)24(32)19-11-17(27)7-10-21(19)29/h1-12H,13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYXITFTIDDXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro and Benzoyl Groups: The introduction of the fluoro and benzoyl groups can be achieved through electrophilic aromatic substitution reactions. For example, 4-fluorobenzoyl chloride can be used to introduce the benzoyl group.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to study the mechanisms of action of quinolone derivatives and their interactions with biological targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the presence of the chloro and fluoro groups enhances its binding affinity to certain enzymes, inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table compares the target compound with structurally related molecules identified in the literature:
Physicochemical and Structural Implications
Halogenation Effects: The dual fluorine atoms in the target compound enhance electrophilicity and metabolic stability compared to methoxy or ethoxy groups in .
Substituent Impact on Solubility :
- The sulfonyl group in introduces higher polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the benzoyl group in the target compound .
- Methoxy/ethoxy groups () further enhance solubility but reduce steric bulk compared to halogenated analogs .
Conformational Flexibility: The quinolin-4-one core in the target compound provides rigidity, whereas the pyrazol-3-one core in allows greater rotational freedom, as evidenced by variable dihedral angles (54.8–77.5°) between aromatic rings .
Research Findings and Functional Insights
Crystallographic and Hydrogen-Bonding Patterns
Biological Activity
N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydroquinoline core, which is known for various biological activities. Its molecular formula is , with a molecular weight of approximately 364.79 g/mol.
Research suggests that this compound may exert its biological effects through multiple pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets the RET kinase pathway, which is crucial in certain types of cancers.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: RET Kinase Inhibition
In a study focused on the inhibition of RET kinase, several derivatives of this compound were synthesized and tested. Compound I-8 exhibited significant inhibitory activity against RET kinase both at the molecular and cellular levels, leading to reduced cell proliferation in RET-driven cancer models .
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective potential of compounds structurally similar to this compound. Results indicated that certain derivatives could effectively inhibit AChE activity, suggesting their utility in treating Alzheimer's disease .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound features a quinolin-4-one core substituted with a 4-fluorobenzoyl group at position 3, a fluoro group at position 6, and an N-(4-chlorophenyl)acetamide side chain. The electron-withdrawing fluorine and chlorine atoms enhance electrophilic reactivity, while the conjugated quinoline system allows for π-π stacking interactions. The acetamide moiety facilitates hydrogen bonding, critical for molecular recognition in biological assays. Structural characterization via H NMR (e.g., DMSO- solvent, δ 7.8–8.2 ppm for aromatic protons) and X-ray crystallography confirms these features .
Q. What synthetic routes are reported for this compound, and what are their yields?
A common method involves coupling 6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinoline-1-carboxylic acid with N-(4-chlorophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane. Triethylamine is used to neutralize HCl, and the reaction is typically stirred at 273 K for 3 hours. Purification via column chromatography yields the product (43–60% yield). Key steps include:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Activation | EDC·HCl, Triethylamine | Carboxylic acid activation |
| Coupling | Dichloromethane, 273 K | Amide bond formation |
| Workup | HCl extraction, NaHCO wash | Purification |
| Crystallization from methylene chloride produces pure crystals . |
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Crystallization optimization involves screening solvents (e.g., dichloromethane/hexane mixtures) and controlling evaporation rates. Slow evaporation at 277 K promotes large, high-quality crystals. For compounds with conformational flexibility (e.g., three molecules in the asymmetric unit with dihedral angles varying by 20°), additive screening (e.g., DMSO) can stabilize specific conformers. SHELXL refinement (using Olex2 or similar software) is critical for resolving disorder, with hydrogen atoms placed in calculated positions and thermal parameters refined isotropically .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?
Discrepancies between NMR (solution-state) and crystallography (solid-state) data often arise from dynamic effects (e.g., rotameric equilibria). For example:
- NMR : Broadened peaks may indicate slow rotation around the amide bond.
- X-ray : Fixed conformations in the crystal lattice (e.g., intramolecular C–H···O interactions) reveal static structures.
Resolution Strategy :
Perform variable-temperature NMR to assess rotational barriers.
Use DFT calculations (e.g., Gaussian) to compare energy minima with crystallographic conformers.
Validate via 2D NOESY to detect through-space correlations in solution .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
SAR studies require systematic substitution of functional groups:
- Fluorine/Chlorine Replacement : Synthesize analogs with Br, CF, or H at the 4-chlorophenyl and 6-fluoro positions.
- Quinoline Core Modifications : Introduce methyl or methoxy groups to alter electron density.
- Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization or SPR.
Data analysis should include: - Free-Wilson Analysis : Quantify contributions of substituents to activity.
- CoMFA/CoMSIA : 3D-QSAR modeling to predict bioactive conformations.
Recent work on related acetamides shows that bulkier substituents reduce solubility but improve target binding .
Q. How can synthetic routes be modified to improve scalability while maintaining purity?
To enhance scalability:
- Flow Chemistry : Implement continuous flow reactors for amide coupling (residence time: 10–30 min, 298 K) to reduce side products.
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or EtOAc.
- Catalytic Methods : Use immobilized lipases (e.g., CAL-B) for enantioselective synthesis, reducing reliance on EDC·HCl.
Process Analytics : - PAT Tools : In-line FTIR monitors reaction progression.
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
